chemical and physical properties of sodium retinoate
chemical and physical properties of sodium retinoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium retinoate, the sodium salt of all-trans-retinoic acid (ATRA), is a synthetic retinoid that plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. Its enhanced water solubility compared to its parent compound makes it a valuable tool in preclinical and clinical research, particularly in the development of therapeutics for dermatological conditions and various cancers. This technical guide provides an in-depth overview of the chemical and physical properties of sodium retinoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action through the retinoic acid signaling pathway.
Chemical and Physical Properties
Sodium retinoate is a yellow to light-orange crystalline powder. It is the sodium salt of retinoic acid, a metabolite of vitamin A. The presence of the sodium ion significantly increases its polarity and, consequently, its solubility in aqueous solutions compared to retinoic acid.
Identification
| Property | Value | Reference |
| Chemical Name | Sodium (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate | [1] |
| Synonyms | All-trans-retinoic acid sodium salt, Vitamin A acid sodium salt | [2] |
| CAS Number | 13497-05-7 | [3] |
| Molecular Formula | C₂₀H₂₇NaO₂ | [1] |
| Molecular Weight | 322.42 g/mol | [1] |
Physicochemical Data
A summary of the key physicochemical properties of sodium retinoate is presented below. It is important to note that as a retinoid, sodium retinoate is sensitive to light, heat, and oxygen, and therefore requires careful handling and storage under inert atmosphere and protected from light.[4]
| Property | Value | Reference |
| Melting Point | 180-182 °C | [5] |
| Solubility | ||
| Water | Water-soluble | [3] |
| Ethanol | Soluble | [6] |
| DMSO | Soluble | [7] |
| Stability | Sensitive to light, heat, and oxygen | [4] |
Experimental Protocols
Synthesis of Sodium Retinoate via Neutralization
This protocol describes the synthesis of sodium retinoate from all-trans-retinoic acid through a simple acid-base neutralization reaction.
Materials:
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All-trans-retinoic acid (ATRA)
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Sodium hydroxide (NaOH)
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Anhydrous ethanol
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Deionized water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Inert gas supply (e.g., nitrogen or argon)
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Rotary evaporator
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Recrystallization solvent (e.g., ethanol/water mixture)
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Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
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In a round-bottom flask, dissolve a known quantity of all-trans-retinoic acid in anhydrous ethanol under an inert atmosphere.
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Prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
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While stirring the retinoic acid solution, add the sodium hydroxide solution dropwise using a dropping funnel at room temperature.
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Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete neutralization.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting solid sodium retinoate by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
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Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Store the final product under an inert atmosphere and protected from light.
Analysis of Sodium Retinoate by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of sodium retinoate using reverse-phase HPLC. Method optimization may be required depending on the specific instrumentation and sample matrix.
Instrumentation and Materials:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
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Mobile phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate buffer), with the exact ratio optimized for best separation.
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Sodium retinoate standard
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Sample solvent (e.g., mobile phase)
Procedure:
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Standard Preparation: Prepare a stock solution of sodium retinoate in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
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Sample Preparation: Dissolve the sodium retinoate sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18 reverse-phase column
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Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffered water. A typical starting point could be a ratio of 85:15 (v/v) acetonitrile to buffer.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Approximately 350 nm (near the absorbance maximum of retinoic acid)
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Injection Volume: 20 µL
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the sodium retinoate peak based on the retention time of the standard. Quantify the amount of sodium retinoate in the sample by comparing its peak area to the calibration curve generated from the standards.
Mechanism of Action: The Retinoic Acid Signaling Pathway
Sodium retinoate exerts its biological effects by serving as a prodrug for retinoic acid. Once in the body, it readily dissociates to release the retinoate anion, which is then protonated to form all-trans-retinoic acid. ATRA is the biologically active molecule that modulates gene expression through the retinoic acid signaling pathway.
The canonical pathway involves the binding of ATRA to nuclear receptors known as retinoic acid receptors (RARs). RARs form heterodimers with another class of nuclear receptors called retinoid X receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit gene transcription.
Upon binding of ATRA to the ligand-binding domain of RAR, a conformational change occurs in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then modifies chromatin structure and facilitates the recruitment of the basal transcription machinery, leading to the activation of target gene transcription. The products of these genes are involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis.
Caption: Retinoic Acid Signaling Pathway.
Conclusion
Sodium retinoate serves as a crucial research tool and a potential therapeutic agent due to its improved solubility and potent biological activity. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols for its synthesis and analysis, is essential for its effective application in research and drug development. The elucidation of its mechanism of action through the retinoic acid signaling pathway provides a solid foundation for the rational design of novel retinoid-based therapies. This technical guide offers a comprehensive resource for professionals working with this important compound.
References
- 1. Sodium retinoate | C20H27NaO2 | CID 23665641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Sodium Retinoate|All-trans-retinoic acid sodium salt [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. all-trans-Retinoic acid sodium salt | CAS#:13497-05-7 | Chemsrc [chemsrc.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Retinoic Acid (Tretinoin) | Cell Signaling Technology [cellsignal.com]
